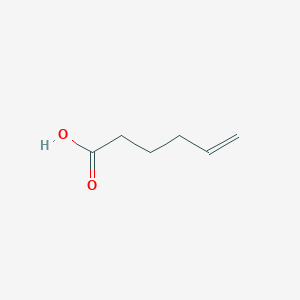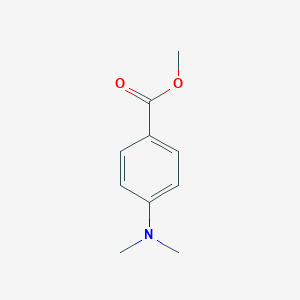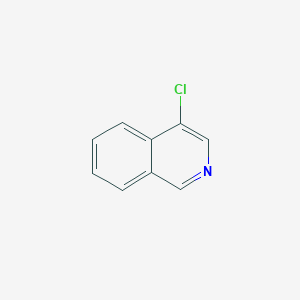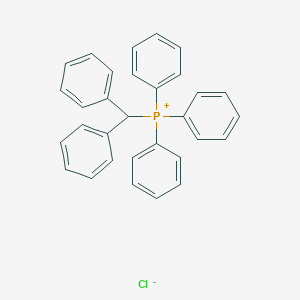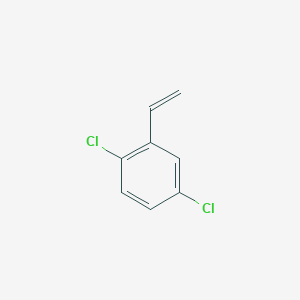![molecular formula C13H15NO2Se B075504 3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid CAS No. 1144-33-8](/img/structure/B75504.png)
3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of the amino acid tryptophan and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid is not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. It has been found to inhibit the expression of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. Additionally, it has been shown to activate antioxidant enzymes, such as SOD and CAT, and inhibit the production of reactive oxygen species (ROS).
Effets Biochimiques Et Physiologiques
3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid has been found to have various biochemical and physiological effects. Studies have shown that it can reduce oxidative stress, inflammation, and cancer cell growth. It has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases. Additionally, it has been shown to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid in lab experiments is its potential therapeutic applications in various diseases. Additionally, it is relatively easy to synthesize and has low toxicity. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research on 3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid. One of the directions is to further investigate its mechanism of action and optimize its therapeutic potential. Additionally, studies could be conducted to investigate its potential applications in other diseases, such as cardiovascular diseases and diabetes. Furthermore, research could be conducted to investigate the pharmacokinetics and pharmacodynamics of this compound to determine the optimal dosage and administration route. Finally, studies could be conducted to investigate the potential side effects of this compound.
Conclusion:
In conclusion, 3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid is a novel compound that has potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid has been achieved using different methods. One of the most commonly used methods involves the reaction of 3-bromo-1-propanol with indole-3-carboxaldehyde in the presence of a base to form 3-(1H-indol-3-yl)propanal. This intermediate is then reacted with sodium borohydride to form 3-(1H-indol-3-yl)propan-1-ol. The final step involves the reaction of 3-(1H-indol-3-yl)propan-1-ol with selenium dioxide to form 3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid.
Applications De Recherche Scientifique
3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid has been found to have potential therapeutic applications in various diseases. Studies have shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
1144-33-8 |
|---|---|
Nom du produit |
3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid |
Formule moléculaire |
C13H15NO2Se |
Poids moléculaire |
296.2 g/mol |
Nom IUPAC |
3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid |
InChI |
InChI=1S/C13H15NO2Se/c15-13(16)6-8-17-7-5-10-9-14-12-4-2-1-3-11(10)12/h1-4,9,14H,5-8H2,(H,15,16) |
Clé InChI |
NNYJOWRDCKPYMN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC[Se]CCC(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC[Se]CCC(=O)O |
Synonymes |
3-[[2-(1H-Indol-3-yl)ethyl]seleno]propionic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



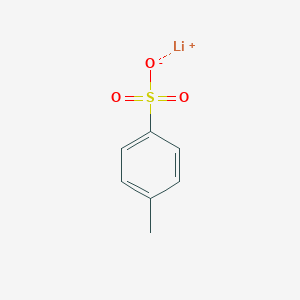
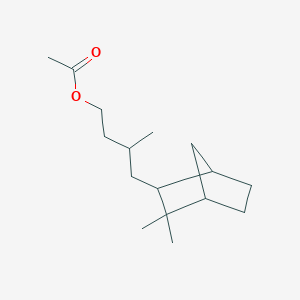
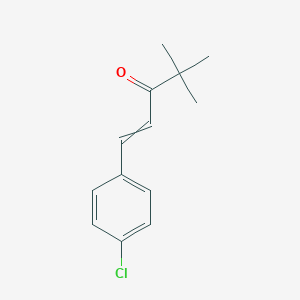
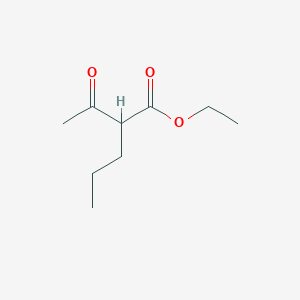
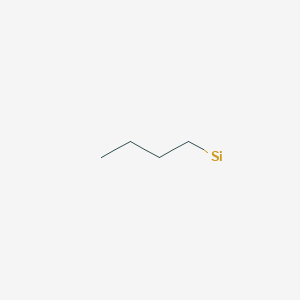
![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)
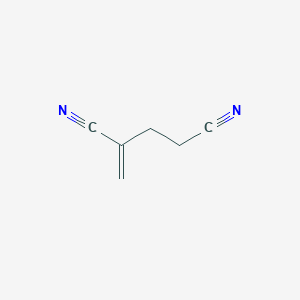
![(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol](/img/structure/B75436.png)

